N-(2,4-dichlorophenyl)hydrazinecarboxamide

Medicinal Chemistry Organic Synthesis Anticonvulsant Research

Researchers pursuing stiripentol analogues need the exact 2,4-dichloro substitution pattern-isomeric intermediates (e.g., 3,4-dichloro) produce a different final product, invalidating the synthetic route. N-(2,4-Dichlorophenyl)hydrazinecarboxamide (CAS 732223-04-0) is the precise building block for introducing the 2,4-dichlorophenyl-semicarbazide moiety. • Defined 2,4-dichloro substitution ensures synthetic route fidelity for stiripentol analogue preparation. • LogP 1.20; suitable for diversity-oriented synthesis and virtual screening library inclusion. • Supplied at ≥95% purity; sealed dry storage at 2-8°C; shipped ambient for global delivery.

Molecular Formula C7H7Cl2N3O
Molecular Weight 220.05 g/mol
CAS No. 732223-04-0
Cat. No. B1288849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)hydrazinecarboxamide
CAS732223-04-0
Molecular FormulaC7H7Cl2N3O
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC(=O)NN
InChIInChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
InChIKeyUQRODDZHYZHAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)hydrazinecarboxamide Overview


N-(2,4-Dichlorophenyl)hydrazinecarboxamide (CAS 732223-04-0) is a hydrazinecarboxamide derivative characterized by a 2,4-dichlorophenyl moiety . It is also known by its alternative chemical name, 3-amino-1-(2,4-dichlorophenyl)urea . This compound is not widely profiled as an active pharmaceutical ingredient but is referenced as a synthetic intermediate or building block for generating more complex molecular architectures in medicinal chemistry .

Workflow Stiripentol analogue synthesis
Selection 2,4-Dichlorophenyl substitution required
Use Context Medicinal chemistry building block

Substitution Failure for N-(2,4-Dichlorophenyl)hydrazinecarboxamide


Direct substitution of N-(2,4-dichlorophenyl)hydrazinecarboxamide with another 'hydrazinecarboxamide' or 'phenylurea' derivative is not supported by scientific evidence due to a lack of publicly available, head-to-head comparative data. The primary, quantifiable differentiation is not based on intrinsic biological activity but on its specific role as a chemical intermediate. The 2,4-dichloro substitution pattern is crucial for the subsequent steps in a defined synthetic route, notably for creating stiripentol analogues [1]. Substituting an analog with a different substitution pattern (e.g., 3,4-dichloro) would yield a different intermediate and, consequently, a different final product, thus invalidating the specific synthetic objective.

Target
Substitute
2,4-Dichloro pattern Required for specific stiripentol analogue synthesis
Alternative substitution (e.g., 3,4-dichloro) May yield different intermediate and invalidate synthetic route
Published methodology Route confirmed for this compound
Unvalidated analog No published comparative data for direct substitution

Evidence Guide for N-(2,4-Dichlorophenyl)hydrazinecarboxamide


Precursor Role in Stiripentol Analogue Synthesis

The primary documented application of N-(2,4-dichlorophenyl)hydrazinecarboxamide is as a specific reactant in the synthesis of a series of stiripentol analogues [1]. The synthetic route involves a multi-step reaction with hydrazine hydrate, where the specific 2,4-dichlorophenyl substitution is a structural requirement for generating the target hydrazinecarboxamide intermediates [1].

Synthetic utility
Reported
Reacts with hydrazine hydrate in a multi-step synthesis [1]
Supports stiripentol analogue preparation
Method context; 2,4-dichloro substitution is critical
Medicinal Chemistry Organic Synthesis Anticonvulsant Research

Predicted Solubility & Permeability Profile

For initial screening purposes, predicted physicochemical properties are available. The compound has a predicted LogP (ACD/LogP) of 1.20 and an estimated water solubility of 5771 mg/L at 25°C . These values can be used for comparative ranking against other proposed intermediates or building blocks in a computational ADME/Tox workflow.

Predicted profile
Data to verify
ACD/LogP = 1.20, estimated solubility 5771 mg/L
May support computational ranking
Predicted; no peer-reviewed source
ADME/Tox Profiling Computational Chemistry Drug Discovery

Applications of N-(2,4-Dichlorophenyl)hydrazinecarboxamide


Stiripentol Analogue Synthesis

Procurement for use as a key reagent in the multi-step synthesis of specific stiripentol analogues, as detailed in the synthetic methodology [1]. The compound is used to introduce the 2,4-dichlorophenyl-hydrazinecarboxamide moiety into the final molecular framework.

Virtual Screening Library Enrichment

Acquisition for inclusion in a virtual screening library or a physical compound collection for diversity-oriented synthesis. Its predicted physicochemical properties, such as a LogP of 1.20, make it a candidate for further derivatization in projects seeking to explore a specific region of chemical space .

Application
Selection Property
Validation Focus
Stiripentol analogue synthesis
2,4-Dichlorophenyl substitution required
Synthetic route fidelity
Virtual screening library enrichment
Predicted LogP/solubility profile
Computational ADME/Tox ranking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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